molecular formula C11H23Br B14429455 (2S)-1-bromo-2-methyldecane CAS No. 79847-82-8

(2S)-1-bromo-2-methyldecane

Cat. No.: B14429455
CAS No.: 79847-82-8
M. Wt: 235.20 g/mol
InChI Key: CFGVIMLEZTZTTI-NSHDSACASA-N
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Description

(2S)-1-bromo-2-methyldecane: is an organic compound with the molecular formula C11H23Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a bromine atom is attached to a carbon chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-bromo-2-methyldecane typically involves the bromination of 2-methyldecane. One common method is the free radical bromination, where 2-methyldecane reacts with bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2S)-1-bromo-2-methyldecane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, reacting with sodium hydroxide (NaOH) can yield 2-methyldecanol.

    Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.

    Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form 2-methyldecane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.

    Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.

Major Products Formed:

    Substitution: 2-methyldecanol

    Elimination: Alkenes (e.g., 2-methyldecene)

    Reduction: 2-methyldecane

Scientific Research Applications

Chemistry: (2S)-1-bromo-2-methyldecane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of alkyl halides on biological systems. It can also be employed in the synthesis of bioactive molecules.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also utilized in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-1-bromo-2-methyldecane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

    (2R)-1-bromo-2-methyldecane: The enantiomer of (2S)-1-bromo-2-methyldecane, differing in the spatial arrangement around the chiral center.

    1-bromo-2-methylundecane: A homologous compound with an additional carbon in the chain.

    1-chloro-2-methyldecane: A similar compound where the bromine atom is replaced by chlorine.

Uniqueness: this compound is unique due to its specific (2S) configuration, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro analog.

Properties

CAS No.

79847-82-8

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

(2S)-1-bromo-2-methyldecane

InChI

InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3/t11-/m0/s1

InChI Key

CFGVIMLEZTZTTI-NSHDSACASA-N

Isomeric SMILES

CCCCCCCC[C@H](C)CBr

Canonical SMILES

CCCCCCCCC(C)CBr

Origin of Product

United States

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